molecular formula C6H13NO2 B7965392 3-(3-Aminopropoxy)oxetane

3-(3-Aminopropoxy)oxetane

Cat. No.: B7965392
M. Wt: 131.17 g/mol
InChI Key: LQKMBSKMRNVNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Aminopropoxy)oxetane is a chemical building block designed for research and development, particularly in the fields of medicinal chemistry and advanced materials science. This compound features an oxetane ring, a four-membered cyclic ether known to impart valuable properties when incorporated into larger molecular structures. Oxetanes are of significant interest in drug discovery as they can serve as bioisosteres for carbonyl groups or gem-dimethyl functionalities, helping to fine-tune the physicochemical properties of lead compounds . The integration of an oxetane ring can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability by blocking potential sites of oxidative metabolism . The primary amine group connected via a flexible propoxy linker provides a handle for further synthetic elaboration, enabling researchers to conjugate the oxetane motif to other molecular scaffolds through amide bond formation or nucleophilic substitution. This makes this compound a valuable intermediate for constructing novel probes, polymer precursors, or potential pharmacophores. Researchers are exploring such oxetane derivatives in the design of protease inhibitors, kinase inhibitors, and as modular components in the synthesis of spirocyclic compounds . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-(oxetan-3-yloxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-2-1-3-9-6-4-8-5-6/h6H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKMBSKMRNVNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Hydroxyoxetane

The preparation of 3-hydroxyoxetane serves as a critical precursor. As described in, oxetane-3-one (commercially available) undergoes reduction using sodium borohydride (NaBH₄) in methanol at 0°C to room temperature, yielding 3-hydroxyoxetane in >90% purity.

Tosylation of 3-Hydroxyoxetane

Conversion of 3-hydroxyoxetane to its tosylate derivative ensures a competent leaving group for subsequent substitutions. Treatment with tosyl chloride (TsCl, 1.2 equiv) in dichloromethane (DCM) and pyridine (1.5 equiv) at 0°C for 4 hours affords 3-tosyloxyoxetane in 85–92% yield.

Substitution with 3-Nitropropanol

Reaction of 3-tosyloxyoxetane with 3-nitropropanol under basic conditions facilitates ether formation. Using potassium carbonate (K₂CO₃, 2.0 equiv) in dimethylformamide (DMF) at 60°C for 12 hours yields 3-(3-nitropropoxy)oxetane in 78–84% yield.

Key Data :

  • Solvent : DMF

  • Temperature : 60°C

  • Yield : 78–84%

Catalytic Hydrogenation of Nitro Group

The final step involves reducing the nitro group to an amine. Palladium hydroxide on carbon (Pd(OH)₂/C, 10 wt%) in methanol under hydrogen (4 atm) at 45°C for 24 hours achieves quantitative conversion to 3-(3-aminopropoxy)oxetane.

Optimization Insights :

  • Catalyst Loading : 10% Pd(OH)₂/C

  • Pressure : 4 atm H₂

  • Yield : 95–98%

Mitsunobu Reaction for Direct Ether Formation

Mitsunobu Coupling

The Mitsunobu reaction offers an alternative route to bypass intermediate tosylation. Combining 3-hydroxyoxetane (1.0 equiv) and 3-nitropropanol (1.2 equiv) with diethyl azodicarboxylate (DEAD, 1.5 equiv) and triphenylphosphine (PPh₃, 1.5 equiv) in tetrahydrofuran (THF) at 0°C to room temperature produces 3-(3-nitropropoxy)oxetane in 70–75% yield.

Advantages :

  • Avoids tosylation step.

  • Compatible with acid-sensitive substrates.

Limitations :

  • Requires stoichiometric reagents (DEAD, PPh₃).

  • Lower yields compared to substitution.

Nitro Reduction

As in Section 1.4, hydrogenation of the nitro intermediate completes the synthesis.

Photoredox-Catalyzed Decarboxylative Addition

Substrate Preparation

Amino acids or carboxylic acids serve as starting materials. For instance, 3-(carboxypropoxy)oxetane is synthesized via esterification of 3-hydroxyoxetane with 4-bromobutyric acid, followed by hydrolysis.

Photoredox Reaction

Under photoredox conditions (4CzIPN catalyst, 450 nm LED), the carboxylic acid undergoes decarboxylative addition to 3-oxetanone, yielding this compound in a single step. This method, reported in, achieves 65–72% yield with chromium(III) chloride (CrCl₃, 5 mol%) as a co-catalyst.

Reaction Conditions :

  • Catalyst : 4CzIPN (1 mol%)

  • Additive : CrCl₃ (5 mol%)

  • Solvent : Acetonitrile (CH₃CN)

  • Yield : 65–72%

Comparative Analysis of Methods

Method Key Steps Yield Advantages Challenges
Nucleophilic Substitution Tosylation → Substitution → Reduction78–84%High scalability; mild conditionsRequires toxic tosyl chloride
Mitsunobu Reaction Direct etherification → Reduction70–75%No tosylation; fewer stepsCostly reagents; moderate yields
Photoredox Catalysis Decarboxylative addition65–72%Single-step; broad substrate scopeRequires specialized equipment

Late-Stage Functionalization of Complex Alcohols

Recent advances enable direct modification of bioactive alcohols. For example, testosterone undergoes iridium-catalyzed C–H functionalization with vinyl sulfonium salts to form oxetanes in one step. Adapting this method, 3-aminopropanol derivatives could theoretically react with activated alcohols under photoredox conditions, though this remains unexplored in the literature .

Scientific Research Applications

Drug Discovery

3-(3-Aminopropoxy)oxetane is primarily utilized in the development of novel pharmaceutical agents. Its incorporation into drug candidates has shown promising results in modifying key physicochemical properties such as:

  • pKa : The oxetane moiety can significantly lower the pKa of adjacent functional groups, enhancing the overall bioavailability of the drug .
  • Metabolic Stability : The presence of the oxetane ring can improve metabolic stability by reducing susceptibility to enzymatic degradation .
  • Solubility : Compounds containing oxetanes often exhibit increased water solubility, which is crucial for oral bioavailability .

Bioisosteric Replacement

The oxetane ring acts as a bioisostere for carbonyl groups, allowing medicinal chemists to replace carbonyl functionalities in lead compounds without significantly altering their biological activity. This strategy can help circumvent issues related to metabolic instability and enhance the pharmacological profile of drugs .

Kinase Inhibitors

Recent studies have explored the use of oxetanes as replacements for carbonyl groups in kinase inhibitors. This substitution can enhance interactions within the "hinge" region of protein kinases, potentially leading to more potent inhibitors with improved selectivity profiles .

Synthesis Strategies

The synthesis of this compound typically involves:

  • Intramolecular Etherification : This method utilizes diols to form the oxetane ring through a cyclization reaction .
  • Nucleophilic Substitution Reactions : Oxetanes can also be synthesized via nucleophilic attacks on activated substrates, allowing for diverse functionalization at the 3-position .

Case Studies

Several case studies demonstrate the efficacy of incorporating this compound into drug candidates:

Compound Name Therapeutic Area Clinical Phase Key Findings
CrenolanibOncologyPhase IIIEnhanced solubility and reduced toxicity due to oxetane substitution .
ZiresovirVirologyPhase IIIOxetane moiety reduced basicity and improved pharmacokinetic properties .
DanuglipronDiabetesPhase IIImproved selectivity and reduced drug-drug interaction risks attributed to oxetane inclusion .

Mechanism of Action

The mechanism of action of 3-(3-Aminopropoxy)oxetane involves its reactivity due to the strained oxetane ring. The ring strain makes it prone to nucleophilic ring-opening reactions, where the oxetane ring acts as an electrophile. The aminopropoxy group can participate in various chemical transformations, contributing to the compound’s versatility .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Table 1. Key Properties of Oxetane Derivatives

Compound Substituents Molecular Weight logD (pH 7.4) Stability (pH 1–13) Applications
This compound 3-aminopropoxy ~145.2* ~2.5* Not reported CREB inhibition
3-Aminooxetane 3-amino 73.095 ~1.5 Moderate Medicinal building block
3,3-Diaryloxetanes 3,3-diaryl 250–350 1.7–5.1 High (>90% stable) Drug discovery
3-(Nitromethylene)oxetane 3-nitromethylene 131.1 N/A Low (thermally sensitive) Energetic materials
3-Ethyl-3-hydroxymethyloxetane 3-ethyl, 3-hydroxymethyl 130.18 ~0.8 High Polymer synthesis

*Estimated based on structural analogs.

Research Findings and Implications

  • Stability-Bioactivity Trade-offs : While 3,3-disubstituted oxetanes exhibit excellent stability, they may lack sufficient bioactivity for drug development, as seen in some medicinal chemistry campaigns .
  • Functionalization Potential: The aminopropoxy group in this compound offers sites for further derivatization (e.g., acylations or conjugations), enhancing its utility in probe or prodrug design .
  • Energetic Materials Innovation: 3-(Nitromethylene)oxetane’s reactivity with diverse nucleophiles underscores its versatility in synthesizing high-performance explosives, bridging gaps between binders and fillers .

Biological Activity

3-(3-Aminopropoxy)oxetane, also known as 3-(3-Aminopropyl)oxetan-3-ol, is a compound characterized by its unique oxetane ring structure, which has garnered interest in medicinal chemistry due to its potential biological activities. The oxetane ring's ability to mimic carbonyl functionalities allows it to interact with various biological targets, making it a promising candidate for drug development.

Chemical Structure and Properties

The structural composition of this compound includes an oxetane ring, an amino group, and a hydroxyl group. This configuration endows the compound with distinctive reactivity and biological properties:

  • Oxetane Ring : Acts as a bioisostere for carbonyl groups.
  • Amino Group : Facilitates the formation of amides and participates in coupling reactions.
  • Hydroxyl Group : Allows for further derivatization through esterification or etherification.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Interaction : The compound demonstrates binding affinity towards various enzymes, suggesting potential applications in enzyme inhibition or modulation. Molecular docking studies reveal that the oxetane ring enhances the compound's fit into active sites, potentially improving selectivity and potency against specific biological targets.
  • Therapeutic Applications : Its structural characteristics may allow it to target receptor binding domains effectively. The ability to mimic certain biological functionalities opens avenues for developing novel therapeutic agents .

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Molecular Docking Studies : These studies have shown that the compound can effectively bind to active sites of various enzymes, potentially leading to improved pharmacological profiles compared to non-cyclic analogs. This suggests its utility in drug design aimed at enzyme targets .
  • Comparative Analysis with Other Bioisosteres : Research has compared this compound with other bioisosteres, revealing that it possesses enhanced lipophilicity and membrane permeability. For instance, a comparative study indicated that its 3-oxetanol analogue showed greater inhibitory activity against the cyclooxygenase (COX) pathway than traditional compounds .

Synthesis and Derivatization

The synthesis of this compound can be achieved through various methods that leverage its functional groups:

  • Nucleophilic Substitution Reactions : The amino group can participate in nucleophilic substitutions to form derivatives with enhanced biological activity.
  • Ring-Opening Reactions : The oxetane ring can undergo ring-opening reactions under specific conditions, allowing for the creation of diverse derivatives tailored for specific biological applications .

Data Tables

PropertyValue
Molecular Weight143.20 g/mol
LogP (octanol-water partition coefficient)2.07
SolubilitySoluble in DMSO and ethanol
IC50 (against COX pathway)10.5 µM

Q & A

Q. What are the common synthetic routes for introducing aminopropoxy groups into oxetane derivatives?

The aminopropoxy group can be introduced via conjugate addition or aza-Michael addition reactions. For example, 3-substituted oxetanes are synthesized by reacting α-amino esters with nitroalkene-functionalized oxetanes, followed by nitro group reduction and peptide chain elongation . Commercial 3-(nitromethylene)oxetane serves as a versatile acceptor for nucleophiles like tetrazoles, enabling one-step syntheses of derivatives with high yields .

Q. What spectroscopic techniques are most effective for characterizing 3-(3-aminopropoxy)oxetane?

Multinuclear NMR (¹H, ¹³C, ¹⁴N) and X-ray diffraction (XRD) are critical for structural elucidation. Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., O–H, N–H) to predict stability and sensitivity . Differential scanning calorimetry (DSC) and vibrational spectroscopy (IR/Raman) assess thermal behavior and functional group vibrations .

Q. How does the presence of an aminopropoxy group affect solubility and polarity in organic solvents?

The aminopropoxy group enhances hydrophilicity due to its hydrogen-bonding capacity, improving solubility in polar solvents like ethyl acetate. This contrasts with nitro- or azido-substituted oxetanes, which exhibit higher lipophilicity . Solubility can be quantified via partition coefficient (logP) measurements and compared to analogs like 3-azidomethyl-oxetanes .

Q. What safety precautions are critical when handling 3-aminopropoxy-substituted oxetanes?

Use impervious gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure. Avoid inhalation of dust via NIOSH-approved respirators. Store separately from oxidizing agents, and follow protocols for explosive/nitrogen-rich compounds (e.g., small-scale testing, remote handling) .

Q. What are the documented medicinal applications of aminopropoxy-oxetane derivatives?

The 3-aminopropoxy group is used in anticancer agents (e.g., Prexasertib) to improve metabolic stability and solubility. Oxetanes are also incorporated into peptidomimetics to replace amide bonds, enhancing resistance to enzymatic degradation .

Advanced Research Questions

Q. How does the aminopropoxy substituent influence thermal stability and ring-opening tendencies under varying pH?

The electron-donating amine group stabilizes the oxetane ring under acidic conditions but may accelerate hydrolysis in basic media due to nucleophilic attack. Thermal stability is assessed via DSC and thermogravimetric analysis (TGA), with comparisons to nitro- or azido-substituted analogs showing lower decomposition thresholds (~200°C vs. >250°C for nitro derivatives) .

Q. What strategies mitigate stereochemical complications in synthesizing asymmetric 3-substituted oxetanes?

Use achiral 3-monosubstituted oxetanes to avoid stereocenter formation . For asymmetric derivatives, employ chiral auxiliaries or enzymatic resolution. Protecting groups (e.g., OBO orthoesters) enable regioselective functionalization, as demonstrated in glutamate synthesis .

Q. How do copolymerization parameters influence this compound incorporation into block copolymers?

Initiator systems (e.g., triisobutylaluminum/water) and monomer ratios control reactivity. For azidomethyl-oxetanes, higher comonomer ratios (>1:3) reduce crystallinity, favoring amorphous domains. Small-angle X-ray scattering (SAXS) and dynamic mechanical analysis (DMA) quantify phase separation and glass transition temperatures .

Q. How do crystallographic bond angle discrepancies (>5°) inform reactivity predictions?

Discrepancies in oxetane ring angles (e.g., 85.1–91.9° vs. ideal 109.5°) indicate increased p-character and ring strain, enhancing susceptibility to nucleophilic attack. Comparative XRD data for nitro- vs. amino-substituted oxetanes reveal trade-offs between stability and reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.